Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H12N2O2. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various biological and chemical processes. The presence of both amino and ester functional groups in its structure makes it a versatile compound in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl acetoacetate with ethylamine, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation Reaction: Ethyl acetoacetate reacts with ethylamine under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.
Functional Group Modification: The resulting compound is then modified to introduce the amino group at the 3-position and the ester group at the 2-position.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Oxo derivatives of the pyrrole ring.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1H-pyrrole-3-carboxylate: Similar structure but with different positioning of functional groups.
Methyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-amino-1-ethylpyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-6-5-7(10)8(11)9(12)13-4-2/h5-6H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALYXHAEZKPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855950 | |
Record name | Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176740-52-5 | |
Record name | Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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